

# Subecholine: A Technical Guide to its Chemical Structure, Properties, and Cholinergic Activity

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## Compound of Interest

Compound Name: Subecholine

Cat. No.: B1681166

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## Abstract

**Subecholine**, also known as suberyldicholine or Corconium, is a synthetic bis-quaternary ammonium compound. Structurally, it is the dicholinic ester of suberic acid.[1] As a cholinergic agent, it is recognized for its potential to interact with cholinergic receptors, playing a role in neuromuscular transmission. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and inferred pharmacological actions of **Subecholine**, based on available data and the well-understood pharmacology of structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of cholinergic pharmacology and the development of novel neuromuscular modulating agents.

## Chemical Structure and Identification

**Subecholine** is chemically designated as trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide.[2] It consists of a central suberic acid (octanedioic acid) core, ester-linked at both carboxylic acid groups to a choline moiety. The positive charges on the quaternary ammonium groups are balanced by two iodide counter-ions.

Table 1: Chemical Identifiers for **Subecholine**

Identifier	Value	Source
CAS Number	3810-71-7	<a href="#">[1]</a>
Molecular Formula	C18H38I2N2O4	<a href="#">[1]</a>
IUPAC Name	trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide	<a href="#">[2]</a>
Synonyms	Suberyldicholine, Corconium, Bis(dimethylamino)ethyl suberate dimethiodide	<a href="#">[1]</a>
Canonical SMILES	C--INVALID-LINK--(C)CCOC(=O)CCCCCCC(=O)OCC--INVALID-LINK--(C)C.[I-].[I-]	<a href="#">[3]</a>
InChIKey	NLKOQMGXIGBXQR-UHFFFAOYSA-L	<a href="#">[1]</a>

## Physicochemical Properties

The physicochemical properties of **Subecholine** are summarized in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation and delivery.

Table 2: Physicochemical Properties of **Subecholine**

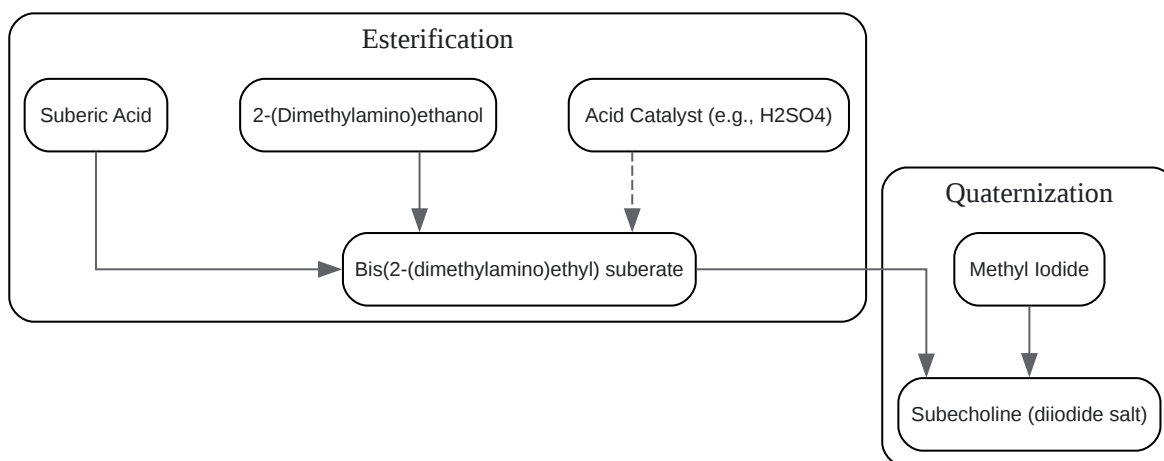
Property	Value	Source
Molecular Weight	600.32 g/mol	[1]
Exact Mass	600.09210 Da	[2]
Melting Point	155 °C	[4][5]
LogP (calculated)	-4.16620	[3]
Polar Surface Area (PSA)	52.60 Å <sup>2</sup>	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	15	[3]
Heavy Atom Count	26	[3]
Complexity	334	[3]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Subecholine** is not readily available in contemporary literature, a general and logical synthetic route can be inferred from standard organic chemistry principles for the formation of esters from dicarboxylic acids and alcohols, followed by quaternization.

## General Synthetic Workflow

The synthesis would likely proceed in two main stages: esterification and quaternization.



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**Figure 1:** Inferred synthetic pathway for **Subecholine**.

## Hypothetical Experimental Protocol

### Step 1: Esterification of Suberic Acid with 2-(Dimethylamino)ethanol

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add suberic acid (1 equivalent), 2-(dimethylamino)ethanol (2.2 equivalents), and a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.
- Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.
- Once the reaction is complete, cool the mixture to room temperature.

- Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(2-(dimethylamino)ethyl) suberate.
- Purify the crude product by vacuum distillation or column chromatography.

#### Step 2: Quaternization with Methyl Iodide

- Dissolve the purified bis(2-(dimethylamino)ethyl) suberate (1 equivalent) in a suitable aprotic solvent, such as acetone or acetonitrile.
- Add an excess of methyl iodide (at least 2.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature. The quaternization reaction typically results in the precipitation of the quaternary ammonium salt.
- The reaction progress can be monitored by TLC.
- After the reaction is complete, collect the precipitated **Subecholine** by filtration.
- Wash the solid product with the reaction solvent to remove any unreacted starting materials.
- Dry the final product under vacuum.

## Pharmacological Properties and Mechanism of Action

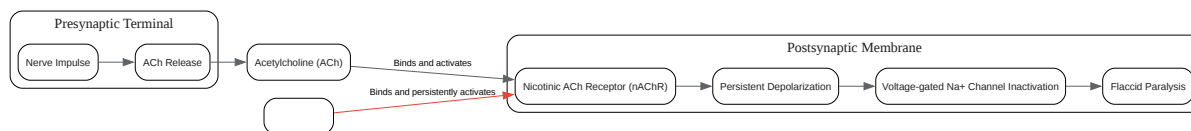
**Subecholine** is classified as a cholinergic agent.<sup>[1]</sup> Its structure, featuring two quaternary ammonium groups separated by a flexible chain, is characteristic of neuromuscular blocking agents. The mechanism of action of such compounds generally involves interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

## Inferred Mechanism of Action at the Neuromuscular Junction

Based on its structural similarity to succinylcholine, a well-characterized depolarizing neuromuscular blocker, **Subecholine** is likely to act as an agonist at the nAChRs on the motor endplate.<sup>[6][7][8]</sup>

The proposed sequence of events is as follows:

- Binding to nAChRs: **Subecholine** binds to the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction.<sup>[9]</sup>
- Depolarization: This binding opens the ion channels of the receptors, leading to an influx of sodium ions and an efflux of potassium ions, causing depolarization of the motor endplate.<sup>[7][9]</sup>
- Initial Muscle Fasciculations: The initial depolarization can lead to transient, uncoordinated muscle contractions known as fasciculations.
- Persistent Depolarization and Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, **Subecholine** is likely to be metabolized more slowly. This leads to persistent depolarization of the motor endplate.
- Inactivation of Voltage-gated Sodium Channels: The sustained depolarization leads to the inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering it refractory to further stimulation by acetylcholine.
- Flaccid Paralysis: The inability of the muscle membrane to repolarize and subsequently depolarize in response to nerve impulses results in a flaccid paralysis.



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**Figure 2:** Proposed mechanism of action of **Subecholine** at the neuromuscular junction.

## Structure-Activity Relationship Considerations

The length of the polymethylene chain between the two quaternary ammonium groups is a critical determinant of the pharmacological activity of bis-quaternary compounds. For neuromuscular blocking activity, a chain of approximately 10-12 atoms is often optimal for spanning the distance between the two alpha subunits of the nicotinic acetylcholine receptor. In **Subecholine**, the suberic acid backbone provides a flexible chain of 8 atoms, which, along with the ester and ethylene groups, contributes to the overall length and conformation of the molecule, influencing its receptor binding and activity.

## Potential Areas for Further Research

While the fundamental chemical and pharmacological properties of **Subecholine** can be inferred, a comprehensive understanding requires further experimental investigation. Key areas for future research include:

- Detailed Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of **Subecholine** using modern analytical techniques (NMR, MS, etc.).
- Pharmacological Profiling:
  - Receptor Binding Assays: Quantitative determination of the binding affinity of **Subecholine** for various subtypes of nicotinic and muscarinic acetylcholine receptors.

- In Vitro Functional Assays: Characterization of the agonist or antagonist activity and potency (EC50/IC50) of **Subecholine** at different cholinergic receptor subtypes using isolated tissue preparations (e.g., frog rectus abdominis, guinea pig ileum) or cell-based assays.
- In Vivo Studies: Evaluation of the neuromuscular blocking effects, duration of action, and potential side effects of **Subecholine** in animal models.
- Metabolism and Pharmacokinetics: Investigation of the metabolic fate of **Subecholine**, particularly its hydrolysis by plasma cholinesterases, and determination of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

## Conclusion

**Subecholine** is a dicholinic ester of suberic acid with a chemical structure that strongly suggests activity as a cholinergic agent, likely a depolarizing neuromuscular blocker. While detailed experimental data in the public domain is limited, this guide provides a thorough overview of its known chemical and physical properties and a scientifically grounded inference of its synthesis and mechanism of action based on the principles of medicinal chemistry and pharmacology. Further empirical research is necessary to fully elucidate the pharmacological profile of **Subecholine** and its potential applications in neuroscience and medicine.

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